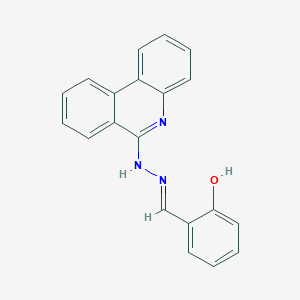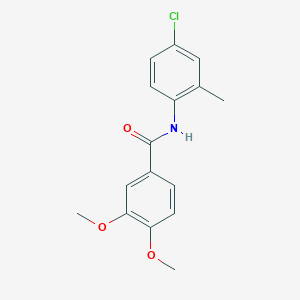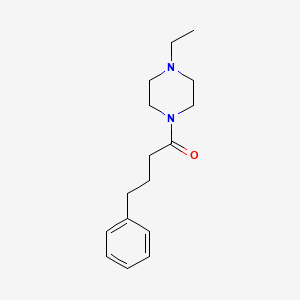![molecular formula C20H18N4O B6059966 1-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-indole-3-carbohydrazide](/img/structure/B6059966.png)
1-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-indole-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-indole-3-carbohydrazide, also known as MIH, is a synthetic compound that has shown potential in various scientific research applications. MIH belongs to the family of indole-based compounds and has been synthesized using different methods.
Mechanism of Action
The mechanism of action of 1-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-indole-3-carbohydrazide is not fully understood. However, it has been suggested that 1-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-indole-3-carbohydrazide may exert its effects through the inhibition of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. 1-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-indole-3-carbohydrazide has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-indole-3-carbohydrazide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and anti-inflammatory activity. 1-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-indole-3-carbohydrazide has also been shown to improve cognitive function and protect neurons against oxidative stress-induced damage.
Advantages and Limitations for Lab Experiments
1-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-indole-3-carbohydrazide has several advantages for lab experiments, including its synthetic accessibility, low cost, and potential for use in various scientific research applications. However, 1-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-indole-3-carbohydrazide also has limitations, including its limited solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the research on 1-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-indole-3-carbohydrazide. First, further studies are needed to elucidate the mechanism of action of 1-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-indole-3-carbohydrazide. Second, the potential of 1-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-indole-3-carbohydrazide as a therapeutic agent for cancer, neurodegenerative diseases, and inflammation needs to be explored further. Third, the development of 1-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-indole-3-carbohydrazide analogs with improved pharmacological properties is warranted. Fourth, the potential toxicity of 1-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-indole-3-carbohydrazide at high concentrations needs to be further investigated. Finally, the development of novel methods for the synthesis of 1-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-indole-3-carbohydrazide and its analogs is an area of future research.
Conclusion:
In conclusion, 1-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-indole-3-carbohydrazide is a synthetic compound that has shown potential in various scientific research applications. 1-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-indole-3-carbohydrazide has been synthesized using different methods and has exhibited anti-proliferative, neuroprotective, and anti-inflammatory activities. 1-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-indole-3-carbohydrazide has several advantages for lab experiments, including its synthetic accessibility and low cost. However, 1-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-indole-3-carbohydrazide also has limitations, including its limited solubility in water and potential toxicity at high concentrations. There are several future directions for the research on 1-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-indole-3-carbohydrazide, including the elucidation of its mechanism of action, the exploration of its therapeutic potential, and the development of novel synthetic methods and analogs.
Synthesis Methods
1-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-indole-3-carbohydrazide has been synthesized using different methods, including the condensation of 2-methylindole-3-carboxaldehyde with 1-methyl-1H-indole-3-carbohydrazide in the presence of acetic acid and refluxing the reaction mixture for several hours. Another method involves the reaction of 2-methylindole-3-carboxaldehyde with 1-methyl-1H-indole-3-carbohydrazide in the presence of p-toluenesulfonic acid and refluxing the reaction mixture for several hours. Both methods yield 1-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-indole-3-carbohydrazide as a yellow solid.
Scientific Research Applications
1-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-indole-3-carbohydrazide has shown potential in various scientific research applications, including cancer research, neuroprotection, and anti-inflammatory activity. 1-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-indole-3-carbohydrazide has been shown to inhibit the proliferation of cancer cells in vitro and in vivo. 1-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-indole-3-carbohydrazide has also been shown to protect neurons against oxidative stress-induced damage and improve cognitive function in animal models of Alzheimer's disease. 1-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-indole-3-carbohydrazide has also exhibited anti-inflammatory activity in animal models of inflammation.
properties
IUPAC Name |
1-methyl-N-[(E)-(2-methyl-1H-indol-3-yl)methylideneamino]indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O/c1-13-16(14-7-3-5-9-18(14)22-13)11-21-23-20(25)17-12-24(2)19-10-6-4-8-15(17)19/h3-12,22H,1-2H3,(H,23,25)/b21-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAADRUCFKFNXAA-SRZZPIQSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C=NNC(=O)C3=CN(C4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1)/C=N/NC(=O)C3=CN(C4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-1H-indole-3-carbohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B6059888.png)

![N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)acrylamide](/img/structure/B6059890.png)
![N-methyl-3-[(3-pyridinylamino)sulfonyl]benzamide](/img/structure/B6059893.png)
![3H-imidazo[2,1-a]isoindol-2(5H)-imine hydrochloride](/img/structure/B6059899.png)


![1-(2-methoxyethyl)-N-[2-(3-methyl-2-thienyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6059930.png)
![methyl 1-(2-hydroxy-3-{4-[(tetrahydro-2H-pyran-4-ylamino)methyl]phenoxy}propyl)-4-piperidinecarboxylate](/img/structure/B6059932.png)
![4-(4-chlorophenyl)-3-methyl-1-[6-(4-morpholinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6059946.png)

![3-amino-6-(2-methyl-1-propen-1-yl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B6059958.png)
![3-{2-[3-(hydroxymethyl)-3-(2-phenylethyl)-1-piperidinyl]-2-oxoethyl}-1,3-thiazolidine-2,4-dione](/img/structure/B6059965.png)
![1-(3-{1-[3-(methylthio)propanoyl]-4-piperidinyl}propanoyl)-4-phenylpiperazine](/img/structure/B6059984.png)